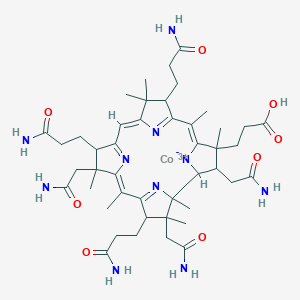![molecular formula C18H18FN3O2S B227450 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione, also known as TZFT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Scientific Research Applications
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in the field of cancer, where 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to possess anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory and anti-diabetic properties, making it a potential therapeutic agent for these diseases as well.
Mechanism of Action
The mechanism of action of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in cell proliferation and survival. Additionally, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects in cells and animals. For example, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and migration of cancer cells. Additionally, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as arthritis and colitis. Finally, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione for lab experiments is its wide range of biological activities, which makes it a useful tool for studying various diseases and cellular pathways. Additionally, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one limitation of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several possible future directions for research on 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione. One area of research could be to further investigate the mechanism of action of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione, in order to better understand how it exerts its biological effects. Additionally, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione could be further studied as a potential therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Finally, future research could focus on developing new derivatives of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione with improved solubility and bioactivity, in order to enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione is a multi-step process that involves the reaction of 4-fluoroaniline with 2-(4-toluidino)ethanol to form the intermediate compound, which is then reacted with thioacetic acid to produce the final product. The purity and yield of the final product can be improved by using different reaction conditions, such as changing the reaction temperature or using different solvents.
properties
Product Name |
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C18H18FN3O2S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-(4-fluoroanilino)-3-[2-(4-methylanilino)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18FN3O2S/c1-12-2-6-14(7-3-12)20-10-11-22-17(23)16(25-18(22)24)21-15-8-4-13(19)5-9-15/h2-9,16,20-21H,10-11H2,1H3 |
InChI Key |
DKOUSEHZLCRJDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCCN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)NCCN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)

![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)
